Bis(4-dodecylphenyl)iodonium hexaflurorantimonate
Description
Bis(4-dodecylphenyl)iodonium hexafluorantimonate (CAS 71786-70-4) is a diaryliodonium salt widely employed as a high-efficiency cationic photoinitiator in UV-curable systems. Its molecular structure comprises two 4-dodecylphenyl groups attached to an iodonium core, paired with a hexafluoroantimonate (SbF6⁻) counterion . The long dodecyl chains enhance solubility in hydrophobic formulations, enabling homogeneous dispersion in resins, coatings, and inks . Key properties include:
- High photoinitiation activity: Rapid generation of reactive acidic species (e.g., SbF5-derived Brønsted acids) under UV light (absorption peaks at 278 nm, extendable to 365–385 nm with sensitizers) .
- Fast curing: Enables rapid polymerization in industrial applications like automotive coatings and electronics .
- Low yellowing and migration: Ensures optical clarity and durability in cured products .
Properties
IUPAC Name |
bis(4-dodecylphenyl)iodanium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58I.6FH.Sb/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;/h25-32H,3-24H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZZVQJHJQMDMM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCCCCCCCCCC.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58F6ISb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992442 | |
| Record name | Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71786-70-4 | |
| Record name | UV 9380C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71786-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-dodecylphenyl)iodonium tetrafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.605 | |
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Preparation Methods
Starting Materials and Reaction Setup
- 4-Dodecylbenzene : Commercially available linear alkylate dodecylbenzene, often prepared by Friedel-Crafts alkylation of benzene with C11-C13 olefin cuts, is used as the aryl source. This alkylate contains predominantly linear dodecyl chains but may include isomers such as ethyldecylbenzene and tridecylbenzene.
- Potassium iodate (KIO3) : Serves as the oxidizing agent.
- Acetic anhydride and glacial acetic acid : Used as solvents and to facilitate the reaction.
- Sodium bisulfate (NaHSO4) : Added to adjust acidity.
- Sodium hexafluoroantimonate (NaSbF6) : Provides the hexafluoroantimonate counterion.
- Pentane : Used for extraction and purification steps.
The reaction is conducted in a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and addition funnel. Temperature control is critical, typically maintained between -10°C and +10°C using a dry ice-acetone bath.
Reaction Steps
-
- Approximately 100 parts by weight of linear alkylate dodecylbenzene is placed in the flask.
- To this, 30–60 parts by weight of potassium iodate, 60–100 parts by weight of acetic anhydride, and 150–200 parts by weight glacial acetic acid are added.
- The mixture is stirred continuously and cooled to maintain the low temperature range.
-
- After completion of the oxidative coupling, the reaction mixture is diluted with 500–1000 parts by weight of water.
- Sodium bisulfate (5–10 parts by weight) is added to adjust the acidity.
Anion Exchange and Extraction :
- Sodium hexafluoroantimonate (30–60 parts by weight) is introduced to exchange the anion to hexafluoroantimonate.
- Pentane (100–150 parts by weight) is added, and the mixture is stirred in the dark for 2–4 hours to allow phase separation.
- The aqueous and organic layers are separated, and the aqueous layer is further extracted with pentane.
- Combined pentane extracts are washed with fresh water and concentrated under vacuum to yield a reddish-brown oil.
-
- The resulting oil, containing about 50% pure bis(4-dodecylphenyl)iodonium hexafluoroantimonate, is stored in the dark to prevent decomposition.
Reaction Conditions and Optimization
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | -10°C to +10°C | Controlled cooling with dry ice-acetone bath |
| Stirring time | 2 to 4 hours (anion exchange step) | Stirred in the dark to prevent photodegradation |
| Solvent volumes | Pentane: 100–150 parts by weight | Used for extraction and purification |
| Oxidant amount (KIO3) | 30–60 parts by weight | Stoichiometric for oxidative coupling |
| Acetic anhydride | 60–100 parts by weight | Solvent and reaction facilitator |
| Glacial acetic acid | 150–200 parts by weight | Solvent and acidic medium |
Research Findings and Analysis
- The use of linear alkylate dodecylbenzene provides diaryliodonium salts with long linear hydrocarbon chains, which are waxy solids with poor solubility in water or pentane but are effective as UV initiators in epoxy silicones.
- Bis(4-dodecylphenyl)iodonium hexafluoroantimonate shows superior performance as a UV initiator compared to other counterions such as hexafluoroarsenate, hexafluorophosphate, or tetrafluoroborate due to the lower nucleophilicity and higher stability of the hexafluoroantimonate anion, which enhances initiation efficiency.
- The reaction mixture yields a reddish-brown oil that is approximately 50% pure; further purification steps may be required depending on application needs.
- The synthesis method is adaptable, allowing substitution of the hexafluoroantimonate salt with other anions if desired, although SbF6− is preferred for optimal photoinitiation.
Comparative Data Table: Counterion Effects on UV Initiator Efficiency
| Counterion (X) | Initiation Efficiency | Solubility in Epoxy Silicone | Stability | Notes |
|---|---|---|---|---|
| Hexafluoroantimonate (SbF6−) | Highest | Moderate | High | Preferred for UV curing |
| Hexafluoroarsenate (AsF6−) | High | Moderate | High | Alternative to SbF6− |
| Hexafluorophosphate (PF6−) | Moderate | Moderate | Moderate | Less stable than SbF6− |
| Tetrafluoroborate (BF4−) | Lowest | Moderate | Lower | Least effective for UV initiation |
Chemical Reactions Analysis
Types of Reactions: Bis(4-dodecylphenyl)iodonium hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iodonium cation is reduced to iodide while oxidizing other substrates.
Substitution: It can undergo nucleophilic substitution reactions, where the iodonium cation is replaced by a nucleophile.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines, thiols, and carboxylates are commonly used.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction with an amine, the major product would be an arylamine .
Scientific Research Applications
Cationic Photoinitiator in Polymerization
Overview
Cationic photoinitiators like Bis(4-dodecylphenyl)iodonium hexafluoroantimonate are essential in initiating polymerization reactions upon exposure to UV light. This property makes them invaluable in the production of various materials.
Key Applications
- Industrial Coatings : The compound is widely used in formulating UV-curable coatings that provide durable finishes for a variety of substrates. These coatings exhibit excellent adhesion and resistance to chemicals and abrasion.
- Adhesives : It is also employed in the formulation of adhesives that require rapid curing under UV light, enhancing production efficiency.
- Composites : In composite manufacturing, this photoinitiator contributes to the curing process, enabling the development of high-performance materials suitable for automotive and aerospace applications.
Case Study 1: UV-Curable Coatings
In a study conducted on UV-curable coatings using Bis(4-dodecylphenyl)iodonium hexafluoroantimonate, researchers found that formulations containing this photoinitiator exhibited superior curing rates compared to those using traditional initiators. The coatings demonstrated enhanced hardness and chemical resistance after curing under LED light sources.
Case Study 2: Adhesive Formulations
Another investigation focused on adhesive formulations incorporating this compound showed significant improvements in bonding strength and curing speed when exposed to UV radiation. The study highlighted its effectiveness in achieving rapid curing times without compromising the adhesive's performance.
Environmental and Safety Considerations
While Bis(4-dodecylphenyl)iodonium hexafluoroantimonate is effective as a photoinitiator, it is essential to consider its environmental impact:
Mechanism of Action
The mechanism of action of bis(4-dodecylphenyl)iodonium hexafluoroantimonate involves the generation of reactive intermediates upon exposure to light or heat. The iodonium cation can undergo homolytic or heterolytic cleavage to produce reactive species such as radicals or cations. These intermediates can then participate in various chemical reactions, including polymerization and cross-linking .
Molecular Targets and Pathways: The primary molecular targets of bis(4-dodecylphenyl)iodonium hexafluoroantimonate are the functional groups in the substrates it reacts with. The pathways involved include radical-mediated polymerization and nucleophilic substitution .
Comparison with Similar Compounds
Structural and Functional Analogues
Bis(4-methylphenyl)iodonium Hexafluorophosphate (CAS 60565-88-0)
- Structure : Shorter methyl substituents instead of dodecyl chains; hexafluorophosphate (PF6⁻) counterion .
- Performance :
- Reactivity : PF6⁻ counterion offers moderate thermal stability compared to SbF6⁻, which is more thermally robust .
Bis(4-t-butylphenyl)iodonium Hexafluorophosphate (CAS 61358-25-6)
- Structure : Bulky t-butyl groups enhance steric hindrance, reducing reactivity but improving storage stability .
- Absorption: Limited to UV-C range (up to 320 nm), requiring high-energy light sources .
- Applications : Less suited for visible-light curing compared to the dodecyl derivative .
Mixed Triarylsulfonium Hexafluoroantimonate (CAS 89452-37-9)
Performance Data Table
| Compound | Counterion | Alkyl Chain | Solubility | λmax (nm) | Curing Speed | Thermal Stability |
|---|---|---|---|---|---|---|
| Bis(4-dodecylphenyl)iodonium SbF6⁻ | SbF6⁻ | C12 | High | 278, 365* | Fast | Excellent |
| Bis(4-methylphenyl)iodonium PF6⁻ | PF6⁻ | C1 | Moderate | 267 | Moderate | Good |
| Bis(4-t-butylphenyl)iodonium PF6⁻ | PF6⁻ | C4 (t-Bu) | Low | 320 | Slow | Moderate |
| Mixed Triarylsulfonium SbF6⁻ | SbF6⁻ | N/A | Moderate | 360 | Moderate | Excellent |
Key Differentiation Factors
Alkyl Chain Length: Dodecyl chains in the target compound improve solubility and compatibility with nonpolar resins, critical for uniform curing . Shorter chains (e.g., methyl) reduce cost but limit formulation flexibility .
Counterion Effects :
- SbF6⁻ provides superior thermal stability and stronger acidity compared to PF6⁻, accelerating cationic polymerization .
Symmetry and Reactivity :
- Symmetrical diaryliodonium salts (e.g., bis(4-dodecylphenyl)) exhibit higher radiochemical yields (e.g., 60% ±9% in 18F-fluorination) and UV efficiency than unsymmetrical variants .
Safety and Handling :
- The dodecyl derivative’s liquid form reduces dust hazards but requires precautions for aquatic toxicity (H411, H412) . In contrast, crystalline salts like Bis(4-methylphenyl) pose higher corrosion risks (Hazard Code C) .
Biological Activity
Chemical Identification
- Name : Bis(4-dodecylphenyl)iodonium hexafluorantimonate
- CAS Number : 71786-70-4
- Molecular Formula : C36H58F6ISb
- Molecular Weight : 853.50 g/mol
- Appearance : Yellow to brownish-red liquid
- Density : 1.010-1.300 g/mL
This compound is primarily used as a cationic photoinitiator in UV-curable systems, demonstrating significant potential in various industrial applications.
Bis(4-dodecylphenyl)iodonium hexafluorantimonate acts as a photoinitiator, generating reactive cations upon exposure to UV light. This property enables it to initiate polymerization processes effectively, which is crucial in applications such as coatings, inks, and adhesives.
Photoinitiation Characteristics
The compound exhibits high photoinitiation activity, particularly absorbing light at wavelengths of 365 nm and 385 nm. This absorption capability allows it to be used effectively with sensitizers in UV-cured systems, enhancing the curing speed and efficiency of the process .
Case Study 1: Application in Coatings
A study demonstrated that formulations containing Bis(4-dodecylphenyl)iodonium hexafluorantimonate exhibited superior curing properties compared to traditional photoinitiators. The rapid curing times and minimal odor were noted as significant advantages in industrial applications .
Case Study 2: Polymerization Efficiency
Research indicated that this compound enhances the polymerization efficiency of various monomers under UV light. The resulting polymers displayed excellent thermal stability and mechanical properties, making them suitable for high-performance applications .
Comparative Analysis of Photoinitiators
| Photoinitiator | Absorption Wavelengths | Curing Speed | Odor | Migration |
|---|---|---|---|---|
| Bis(4-dodecylphenyl)iodonium hexafluorantimonate | 365 nm, 385 nm | Fast | None | No |
| Benzoin Methyl Ether | 254 nm | Moderate | Mild | Yes |
| Irgacure 819 | 365 nm | Fast | None | Yes |
The table above illustrates the advantages of Bis(4-dodecylphenyl)iodonium hexafluorantimonate over other common photoinitiators, particularly in terms of curing speed and odor.
Q & A
Q. What are the primary applications of Bis(4-dodecylphenyl)iodonium hexaflurorantimonate in photopolymerization systems?
This compound functions as a photoacid generator (PAG) in UV-curable coatings, photoresists, and electronic encapsulants. Its long alkyl chains (dodecyl groups) enhance solubility in non-polar resin matrices, enabling homogeneous dispersion and efficient acid generation upon UV exposure . Methodologically, researchers should assess its compatibility with resins like epoxy or acrylates by monitoring curing kinetics via FT-IR spectroscopy or real-time photorheology.
Q. How is the purity and stability of this compound validated in experimental formulations?
Purity is typically quantified using H-NMR or HPLC coupled with mass spectrometry. Stability under storage conditions (e.g., dark, inert atmosphere) is evaluated via accelerated aging tests at elevated temperatures (e.g., 40–60°C) to monitor decomposition byproducts. Note that commercial samples may vary in purity (50–98%), necessitating pre-experimental characterization .
Q. What safety protocols are critical when handling this compound?
It is classified as hazardous due to potential irritancy and environmental toxicity. Researchers must use PPE (gloves, goggles) and work in fume hoods. Waste disposal should follow institutional guidelines for heavy metals (antimony) and fluorinated compounds. Contaminated solvents (e.g., propylene carbonate) require specialized treatment .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) influence the photochemical efficiency of iodonium-based PAGs?
Comparative studies with analogs (e.g., methylphenyl or tert-butylphenyl derivatives) reveal that longer alkyl chains (dodecyl) improve solubility in hydrophobic matrices but may reduce acid diffusion rates. Researchers can quantify this via time-resolved fluorescence quenching or acid-titration assays. For example, replacing dodecyl with methyl groups (as in ) alters reactivity in ternary initiating systems, affecting resin crosslinking density .
Q. What experimental strategies resolve contradictions in reported acid-generation efficiencies across studies?
Discrepancies often arise from variations in UV wavelength, irradiance, or co-initiator presence (e.g., camphorquinone). To address this:
Q. How can researchers optimize the compound’s performance in high-resolution photolithography?
Advanced lithography requires balancing acid strength and diffusion. Methodologies include:
Q. What analytical techniques characterize interactions between this compound and resin components?
- DSC/TGA : Assess thermal stability and curing exotherms.
- XPS/TOF-SIMS : Map spatial distribution of antimony/iodine in cured films.
- Solubility parameter analysis : Use Hansen parameters to predict compatibility with solvents (e.g., propylene carbonate) .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., purity vs. efficacy), replicate experiments with rigorously characterized batches and document solvent/additive ratios.
- Advanced Characterization : Pair computational modeling (DFT for acid dissociation pathways) with experimental data to elucidate mechanistic nuances.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
